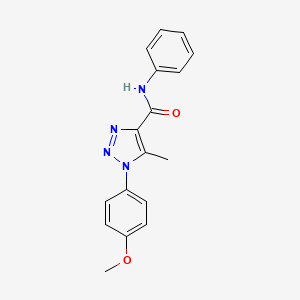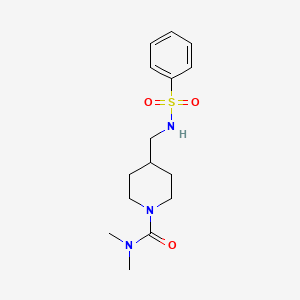
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Chloro-2-fluoro-5-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClFO3 . It is typically available in solid form . It has a molecular weight of 202.38 and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, a fluorine atom, and a formyl group . The InChI code for this compound is 1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of chemical reactions. They are commonly used in Suzuki coupling reactions, which are palladium-catalyzed cross-coupling reactions between organic boronic acids and organic halides .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 202.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Fluorescence Quenching and Sensing Applications
Boronic acids are known for their fluorescence quenching capabilities, as demonstrated in studies involving derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid. These compounds exhibit fluorescence quenching in alcohols, a phenomenon explained by the negative deviation from the Stern–Volmer equation, suggesting different conformers in the ground state and the role of intermolecular and intramolecular hydrogen bonding (H. S. Geethanjali et al., 2015; H. S. Geethanjali et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of amino-3-fluorophenyl boronic acid highlight the versatility of boronic acids in constructing materials for glucose sensing, reflecting their potential in biomedical applications. This synthesis approach emphasizes the role of boronic acids in forming functional materials with specific sensing capabilities (Sasmita Das et al., 2003).
Chemosensors for Carbohydrate Recognition
Boronic acid derivatives are pivotal in the development of chemosensors, as shown by 4-4'-Disubstituted biphenyl boronic acids, which exhibit "turn-on" fluorescence properties upon carbohydrate triol binding. This characteristic is crucial for distinguishing between carbohydrates based on their stereochemical information, enabling selective sensing applications (David Oesch & N. Luedtke, 2015).
Structure-Reactivity Relationships in Biomaterials
Investigations into the structure-reactivity relationships of boronic acids with diols elucidate their binding affinities, which are essential for designing dynamic covalent or responsive biomaterials. Such studies provide insights into selecting appropriate boronic acids for sensing, delivery, and materials chemistry, highlighting their application in the creation of responsive systems and devices (William L. A. Brooks et al., 2018).
Organic Synthesis and Material Applications
Safety and Hazards
This compound is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this compound .
作用機序
Mode of Action
Boronic acids, including this compound, are frequently utilized in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that this compound plays a role in the synthesis of complex organic molecules .
特性
IUPAC Name |
(4-chloro-2-fluoro-5-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTMYKBNPFCNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)
![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)
![3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2859874.png)
![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859875.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)

![N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859883.png)
![Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2859886.png)
![ethyl 2-(2-((4-(3-chlorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2859887.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)

![3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea](/img/structure/B2859892.png)
